molecular formula C9H10N4 B2952610 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1367801-23-7

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B2952610
CAS No.: 1367801-23-7
M. Wt: 174.207
InChI Key: OGJBLNVEEGJNHA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 1367801-23-7) is a high-purity chemical compound supplied for research purposes. This molecule, with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol, belongs to the class of [1,2,4]triazolo[1,2-a]pyridine derivatives, which are recognized as valuable nitrogen-rich heterocyclic scaffolds in medicinal and agrochemical research . The structure incorporates a cyclopropyl group at the 2-position of the triazolopyridine core and an amine functional group at the 6-position, providing distinct electronic properties and potential for further functionalization. The presence of the amine group makes it a versatile intermediate for synthesizing more complex molecules, such as through amide bond formation or diazotization reactions. Researchers value this compound as a key building block in developing novel pharmaceutical candidates, particularly in exploring structure-activity relationships. The related precursor, 2-cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1369400-35-0), suggests a potential synthetic route involving reduction of a nitro group to access the amine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJBLNVEEGJNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these kinases, the compound can modulate immune responses and cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs vary in substituents at positions 2, 6, 7, and 8 of the triazolo[1,5-a]pyridine core. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine 2-Cyclopropyl, 6-NH₂ C₉H₁₁N₅ 189.22 g/mol Potential herbicidal/antifungal activity (inferred)
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine 7-CH₃, 6-NH₂ C₇H₈N₄ 148.17 g/mol Commercial availability; used in drug discovery
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine 2-CH₃, 8-CH₃, 6-NH₂ C₈H₁₀N₄ 162.19 g/mol Structural rigidity; agrochemical research
6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-OCH₃, 2-NH₂ C₇H₈N₄O 164.16 g/mol Enhanced solubility; moderate toxicity (H302)
2-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine 2-Tetrahydro-2H-pyran-4-yl, 6-NH₂ C₁₁H₁₅N₄O 219.26 g/mol Increased lipophilicity; kinase inhibition studies
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., methoxy in 6-Methoxy analog) enhance solubility but may reduce membrane permeability .
  • Biological Activity : Triazolo[1,5-a]pyrimidine derivatives (structurally related) exhibit herbicidal activity by targeting acetolactate synthase (ALS), suggesting the target compound may share similar mechanisms .

Pharmacological and Agrochemical Relevance

  • Antifungal Activity : Triazolo[1,5-a]pyrimidine derivatives demonstrate antifungal efficacy against Fusarium spp., suggesting the target compound may be explored for similar applications .
  • Herbicidal Potential: Structural analogs with sulfonamide groups inhibit ALS, a critical enzyme in plant branched-chain amino acid biosynthesis .

Biological Activity

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a triazole ring fused to a pyridine structure, with a cyclopropyl group contributing to its unique properties. The synthesis of this compound can be achieved through various methods, including the use of enaminonitriles and benzohydrazides under microwave irradiation, which is noted for its eco-friendliness and high yields .

Antimicrobial Properties

Research indicates that derivatives of triazolo[1,5-a]pyridines exhibit significant antimicrobial activity. For instance, related compounds have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study involving triazolo[1,5-a]pyrimidine derivatives, compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 µg/mL . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as Janus kinases (JAK1 and JAK2). These kinases are critical in various signaling pathways related to inflammation and immune responses. The inhibition of these enzymes could position this compound as a candidate for treating diseases characterized by abnormal kinase activity .

Anticancer Activity

Recent studies have highlighted the potential of triazolo derivatives in cancer therapy. For example, compounds designed based on the triazolo structure have shown promising antiproliferative effects against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.31 µM against HeLa cells, demonstrating significant selectivity over normal cells . This suggests that this compound may also possess anticancer properties warranting further investigation.

Structure-Activity Relationship (SAR)

The presence of the cyclopropyl group in this compound may influence its biological activity and pharmacokinetic properties compared to other triazolopyridines. This structural feature is believed to enhance binding affinity to target proteins and improve metabolic stability .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundPotential (similar derivatives show MIC < 2 µg/mL)Promising (IC50 = 0.31 µM in HeLa cells)JAK inhibitor potential
1,2,4-Triazolo[1,5-a]pyridineModerateVariableLimited
Pyrazolo[3,4-d]pyrimidineHighSignificantUnknown

Case Study: Antibacterial Efficacy

In a study focusing on the antibacterial properties of triazole derivatives similar to this compound:

  • Compounds demonstrated high activity against DNA Gyrase with IC50 values comparable to ciprofloxacin.
  • The binding modes were confirmed through molecular docking studies .

Case Study: Anticancer Efficacy

Another study explored the antiproliferative effects of substituted triazoles:

  • A derivative exhibited an IC50 value of 0.31 µM against HeLa cells.
  • Mechanistic studies indicated G2/M phase arrest and apoptosis induction .

Q & A

Q. How to address low solubility in biological assays for hydrophobic triazolopyridine derivatives?

  • Methodological Answer :
  • Formulation : Prepare DMSO stock solutions (10 mM) and dilute in assay buffer with 0.1% Tween-80 to prevent aggregation.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 6-amine position, which hydrolyze in vivo to release the active compound .

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